molecular formula C20H17N B14128478 3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine

3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B14128478
M. Wt: 271.4 g/mol
InChI Key: AZGXRCUBHFAFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Phenylvinyl)-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl structure with an amine group and a phenylvinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylvinyl)-[1,1’-biphenyl]-4-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 3-(1-Phenylvinyl)-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki–Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylvinyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-(1-Phenylvinyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Phenylvinyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For instance, the amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. Additionally, the phenylvinyl and biphenyl structures may participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Phenylvinyl)-[1,1’-biphenyl]-4-amine is unique due to its combination of a biphenyl structure, phenylvinyl substituent, and amine group. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

4-phenyl-2-(1-phenylethenyl)aniline

InChI

InChI=1S/C20H17N/c1-15(16-8-4-2-5-9-16)19-14-18(12-13-20(19)21)17-10-6-3-7-11-17/h2-14H,1,21H2

InChI Key

AZGXRCUBHFAFKJ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.